molecular formula C22H13BrN2O3S B2922028 7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one CAS No. 690641-67-9

7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one

Cat. No.: B2922028
CAS No.: 690641-67-9
M. Wt: 465.32
InChI Key: JEOGUDMIWJKXGR-UHFFFAOYSA-N
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Description

The compound “7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one” is a complex organic molecule. It contains a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene and a pyrimidine ring . This core is substituted with a 4-bromophenyl group at the 5-position and an oxy-4-methyl-2H-chromen-2-one group at the 7-position .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “this compound”, specific information such as melting point, boiling point, solubility, etc., is not available in the search results .

Scientific Research Applications

Analgesic and Anti-Pyretic Activities

Compounds synthesized from various 4-bromomethyl coumarins, including those related to the queried compound, have demonstrated significant analgesic and anti-pyretic activities. These compounds, specifically identified as 5(d), 6(c), and 7(d), exhibited analgesic activity comparable to standard drugs like analgin using the Tail-flick model. Additionally, compounds 5(a) and 7(a-d) showed notable anti-pyretic effects, comparable with aspirin, using the yeast-induced pyrexia model. A qualitative structure-activity relationship (SAR) study indicated that amino groups at the 2-position of the pyrimidine ring enhance these activities, while hydroxyl and thio groups at the same position increase DNA cleavage activities (Keri, Hosamani, Shingalapur, & Hugar, 2010).

Anti-Inflammatory Activities

Another study synthesized compounds with a structure similar to the queried molecule, which were evaluated for anti-inflammatory activity using a carrageenan-induced rat paw edema method. Compounds such as BT 8 M, BT 4 P, BT 5 P, and BT 7 P exhibited significant anti-inflammatory activity, with BT 3 M, BT 9 M, BT 10 M, BT 9 P, and BT 10 P showing highly significant activity comparable to the standard drug diclofenac sodium (Chaydhary, Singh, & Kumarverma, 2015).

Antimicrobial Activities

Synthesized derivatives, including 5-((3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione and its analogs, were evaluated for antibacterial activity against several bacterial strains and showed moderate activity. Compounds 4d and 4e, in particular, exhibited good antifungal activity against Aspergillus niger, indicating their potential as antimicrobial agents (Laxmi, Kuarm, & Rajitha, 2012).

Synthesis and Characterization

A study on the synthesis of chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivatives, including those bearing thieno[2,3-d]pyrimidine moiety, highlighted the efficient preparation and structural characterization of these compounds, suggesting their utility in further pharmacological studies (Yin & Song, 2022).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Properties

IUPAC Name

7-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrN2O3S/c1-12-8-19(26)28-18-9-15(6-7-16(12)18)27-21-20-17(10-29-22(20)25-11-24-21)13-2-4-14(23)5-3-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOGUDMIWJKXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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